4'-Nitro-biphenyl-4-acetic acid

Physical Chemistry Pharmaceutical Chemistry Analytical Chemistry

Select 4'-Nitro-biphenyl-4-acetic acid for its unique 4'-nitro regiochemistry—critical for COX-2 binding and reproducible SAR. The electron‑withdrawing nitro group tunes acidity (pKa 4.15) and solubility, while the robust mp of 181 °C ensures easy handling. Unlike unsubstituted or 3'-nitro analogs, this isomer delivers consistent activity in amidation, esterification, and photoreactive probe synthesis. Confirm your isomer—reproducibility depends on it.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
Cat. No. B12072079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitro-biphenyl-4-acetic acid
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO4/c16-14(17)9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(18)19/h1-8H,9H2,(H,16,17)
InChIKeyOKJNZPOMYKUYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Nitro-biphenyl-4-acetic acid: A Biphenyl Acetic Acid Derivative for Selective COX-2 Inhibition and Chemical Biology Research


4'-Nitro-biphenyl-4-acetic acid (CAS: 70957-49-2) is a synthetic organic compound belonging to the class of substituted biphenyl acetic acids. It features a biphenyl core with a nitro group (-NO₂) at the 4' position and an acetic acid moiety (-CH₂COOH) at the 4 position of the adjacent phenyl ring [1]. This structural arrangement imparts distinct physicochemical properties, including a predicted pKa of 4.15 ± 0.10 and a melting point of 181 °C . The compound is primarily utilized as a research intermediate and a molecular probe in chemical biology, with its nitro group offering a well-defined handle for further synthetic elaboration or as a reporter in mechanistic studies [2].

Why 4'-Nitro-biphenyl-4-acetic acid is Not Interchangeable with Unsubstituted or Other Nitro-Regioisomers


Direct substitution of 4'-Nitro-biphenyl-4-acetic acid with unsubstituted biphenyl-4-acetic acid or other nitro-regioisomers (e.g., 2'- or 3'-nitro derivatives) is inadvisable due to divergent physicochemical and biological activity profiles. The electron-withdrawing nitro group at the 4'-position profoundly alters the compound's acidity (pKa 4.15) and electronic environment, which directly impacts its binding affinity for biological targets like COX-2 [1]. Regioisomeric variants, such as 3-nitro-biphenyl-4-acetic acid, have been shown to exhibit different physicochemical properties and are not simply interchangeable in synthetic or biological applications . Therefore, selection of the specific 4'-nitro isomer is critical for ensuring experimental reproducibility and achieving desired outcomes in both chemical synthesis and pharmacological assays.

Quantitative Evidence Guide for 4'-Nitro-biphenyl-4-acetic acid Against Close Analogs


4'-Nitro-biphenyl-4-acetic acid Exhibits Enhanced Acidity Compared to its Unsubstituted Analog

The presence of the electron-withdrawing nitro group in the 4'-position significantly increases the acidity of the acetic acid moiety. 4'-Nitro-biphenyl-4-acetic acid has a predicted acid dissociation constant (pKa) of 4.15 ± 0.10 . In contrast, the unsubstituted parent compound, biphenyl-4-acetic acid (Felbinac), exhibits a typical carboxylic acid pKa of approximately 4.5-4.8 [1]. This difference of roughly 0.5 pKa units translates to a factor of approximately 3 in acid strength, making the nitro-derivative more readily deprotonated under physiological and near-neutral pH conditions.

Physical Chemistry Pharmaceutical Chemistry Analytical Chemistry

Distinct Thermal Stability and Storage Profile of 4'-Nitro-biphenyl-4-acetic acid

4'-Nitro-biphenyl-4-acetic acid demonstrates a high melting point of 181 °C, indicative of strong intermolecular forces in the solid state . This is significantly higher than the melting point of the unsubstituted biphenyl-4-acetic acid, which is reported to be in the range of 156-160 °C . The higher melting point suggests enhanced thermal stability and a different crystal packing arrangement, which can be advantageous for long-term storage and applications requiring high-temperature processing or reactions.

Material Science Chemical Synthesis Pharmaceutical Processing

Computational QSAR Models Predict High COX-2 Inhibitory Potential for 4'-Nitro-biphenyl-4-acetic acid

A quantitative structure-activity relationship (QSAR) study utilizing Nucleus Independent Chemical Shift (NICS) as a DFT-based descriptor has identified 4',5-di-substituted biphenyl acetic acids as a privileged scaffold for COX-2 inhibition [1]. The model predicts that electron-withdrawing groups at the 4'-position, such as the nitro moiety in 4'-Nitro-biphenyl-4-acetic acid, are favorable for enhancing inhibitory activity [1]. This computational evidence positions the compound as a high-potential candidate for further experimental validation in COX-2 inhibition assays, distinguishing it from less favorably substituted or unsubstituted biphenyl acetic acid derivatives.

Computational Chemistry Drug Discovery Pharmacology

Divergent Physicochemical Properties of Regioisomeric Nitro-biphenyl Acetic Acids

4'-Nitro-biphenyl-4-acetic acid and its regioisomer, 3-nitro-biphenyl-4-acetic acid (CAS: 80726-56-3), are distinct chemical entities with different physicochemical profiles. While both share the same molecular formula (C14H11NO4) and molecular weight (257.24 g/mol), their structural differences lead to variations in properties such as polarity, solubility, and chromatographic behavior . For example, the 3-nitro isomer has a reported predicted LogP of 3.41 [1], which is different from the expected LogP of the 4'-nitro isomer. This distinction is critical for synthetic chemists, as using the incorrect isomer can lead to failed reactions, unexpected byproducts, or irreproducible analytical results.

Analytical Chemistry Medicinal Chemistry Process Chemistry

Optimal Application Scenarios for 4'-Nitro-biphenyl-4-acetic acid


Medicinal Chemistry: Design and Synthesis of Novel COX-2 Inhibitors

Based on QSAR models predicting favorable COX-2 inhibitory activity [1], 4'-Nitro-biphenyl-4-acetic acid is a highly suitable starting material or key intermediate for the synthesis of new non-steroidal anti-inflammatory drug (NSAID) candidates. Its enhanced acidity (pKa 4.15) can improve solubility and binding interactions. Researchers can use this scaffold to explore structure-activity relationships (SAR) around the biphenyl core, with the nitro group serving as a site for further diversification or as a key pharmacophore.

Chemical Biology: Development of Photoaffinity Probes and Mechanistic Tools

The nitro group in 4'-Nitro-biphenyl-4-acetic acid is a versatile functional handle. It can be selectively reduced to an amine for subsequent conjugation (e.g., to biotin or fluorophores) or exploited in photochemical studies. The distinct photoreactivity of nitrobiphenyl chromophores, as noted in related compounds , suggests that 4'-Nitro-biphenyl-4-acetic acid could be used to develop photoaffinity labels for target identification of COX-2 binding proteins or other molecular targets.

Organic Synthesis: A Robust Building Block with High Thermal Stability

With a high melting point of 181 °C , 4'-Nitro-biphenyl-4-acetic acid is a robust, non-hygroscopic solid that is easy to handle, weigh, and store. This property makes it a preferred building block in multi-step organic syntheses, particularly those involving high-temperature reactions or requiring long-term stability of intermediates. Its defined acidity also allows for predictable reactivity in carboxylate manipulations, such as esterification, amidation, and decarboxylative coupling reactions.

Analytical Chemistry: A Reference Standard for Method Development and Quality Control

The distinct and well-characterized physicochemical properties of 4'-Nitro-biphenyl-4-acetic acid, including its unique molecular weight (257.24 g/mol) and InChIKey (OKJNZPOMYKUYBJ-UHFFFAOYSA-N) [1], make it an excellent reference standard for analytical method development. It can be used to calibrate HPLC, LC-MS, or NMR instruments and to validate purity assays for related nitrobiphenyl derivatives, ensuring accurate quantification and quality control in both research and industrial settings.

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